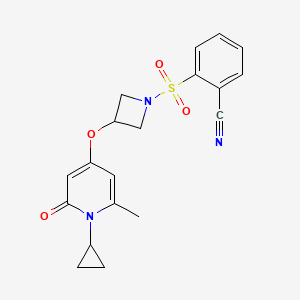

2-((3-((1-Cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)benzonitrile

Description

The compound 2-((3-((1-Cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)benzonitrile is a heterocyclic molecule featuring a 1,2-dihydropyridin-2-one core substituted with a cyclopropyl group at position 1 and a methyl group at position 4. The 4-position of the dihydropyridinone ring is linked via an oxygen atom to an azetidine ring, which is further functionalized with a sulfonyl group bonded to a benzonitrile moiety. This structure integrates multiple pharmacophoric elements:

- 1,2-Dihydropyridin-2-one: A redox-active scaffold associated with diverse biological activities, including kinase inhibition and antimicrobial effects .

- Azetidine: A strained four-membered ring that enhances metabolic stability and influences conformational rigidity .

- Benzonitrile: A polar group contributing to solubility and target-binding interactions .

Properties

IUPAC Name |

2-[3-(1-cyclopropyl-2-methyl-6-oxopyridin-4-yl)oxyazetidin-1-yl]sulfonylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c1-13-8-16(9-19(23)22(13)15-6-7-15)26-17-11-21(12-17)27(24,25)18-5-3-2-4-14(18)10-20/h2-5,8-9,15,17H,6-7,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXJFVVSBHDSQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)S(=O)(=O)C4=CC=CC=C4C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of 2-((3-((1-Cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting from commercially available precursors. Commonly, the preparation involves:

Formation of the azetidine moiety through cyclization reactions.

Synthesis of the 1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridine intermediate through multi-step synthesis including cyclopropylation and oxidation.

Coupling of these intermediates to form the final compound, often facilitated by sulfonylation reactions under controlled conditions.

Industrial production methods: Industrially, the compound can be produced using similar synthetic routes but scaled-up with optimizations to improve yield and purity. Process parameters such as temperature, solvent choice, and reaction time are fine-tuned for efficient large-scale production.

Chemical Reactions Analysis

Scientific Research Applications

Molecular Formula

The molecular formula for the compound is .

Structural Features

The compound features:

- A dihydropyridine moiety, which is known for its role in various biological activities.

- An azetidine ring that contributes to the compound's pharmacological properties.

- A sulfonyl group , which enhances solubility and bioavailability.

Antitumor Activity

Research has indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, derivatives of dihydropyridine have been synthesized and tested for their ability to inhibit cancer cell proliferation. In one study, a series of pyrazole amide derivatives were shown to possess antitumor properties, suggesting that modifications to the dihydropyridine structure could yield similar results for the target compound .

Anti-inflammatory Properties

Compounds containing azetidine rings have been reported to exhibit anti-inflammatory effects. The sulfonamide functionality can enhance these effects by modulating inflammatory pathways. A study highlighted the synthesis of pyrazole-based compounds that demonstrated significant anti-inflammatory activity through inhibition of pro-inflammatory cytokines .

Antibacterial Activity

The compound's structure suggests potential antibacterial properties, particularly against resistant strains of bacteria. Similar compounds have been documented to inhibit bacterial growth by targeting essential bacterial enzymes. For example, a series of quinoline derivatives showed promising results against various strains of Gram-negative bacteria, indicating that the target compound may also exhibit similar antibacterial activity .

Enzyme Inhibition

The presence of the sulfonyl group in the compound hints at possible enzyme inhibitory activities, particularly against enzymes involved in metabolic pathways. Studies on related compounds have demonstrated their efficacy as inhibitors of xanthine oxidase, an enzyme linked to gout and other inflammatory conditions .

Case Study 1: Antitumor Efficacy

A recent study synthesized a series of dihydropyridine derivatives, including those structurally related to the target compound. These derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with some compounds exhibiting IC50 values in the low micromolar range, highlighting their potential as anticancer agents.

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, researchers explored the anti-inflammatory mechanisms of azetidine derivatives. The study revealed that these compounds could significantly reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), suggesting their utility in treating inflammatory diseases.

Case Study 3: Antibacterial Screening

A screening of novel quinoline derivatives demonstrated their activity against resistant bacterial strains. The findings emphasized the importance of structural modifications in enhancing antibacterial potency, providing insights into how similar modifications could be applied to the target compound for improved efficacy.

Mechanism of Action

The compound exerts its effects through specific interactions with molecular targets such as enzymes or receptors. The benzonitrile and azetidine moieties facilitate binding to active sites, while the cyclopropyl-pyridine structure may contribute to the overall stability and reactivity of the molecule in biological systems. Detailed pathways involve binding to target molecules, potentially leading to inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Research Findings and Implications

Structural Similarity Principles: The target compound aligns with the "similar property principle," where conserved dihydropyridinone scaffolds correlate with bioactivity .

Activity Cliffs: Minor structural changes (e.g., cyclopropyl vs. methyl) may drastically alter target specificity, necessitating rigorous SAR studies .

Synthetic Feasibility : The azetidine-sulfonyl linkage poses synthetic challenges compared to simpler aryl ethers, requiring optimized coupling conditions .

Biological Activity

The compound 2-((3-((1-Cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)benzonitrile is a synthetic molecule with potential therapeutic applications. Its structure suggests that it may interact with biological systems through various mechanisms, making it a subject of interest in pharmacological research.

Chemical Structure

The chemical formula for this compound is . The key structural features include:

- A cyclopropyl moiety

- A sulfonamide group

- A benzonitrile component

These features are often associated with biological activity, particularly in targeting specific enzymes or receptors.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, the presence of the dihydropyridine moiety is known to enhance cytotoxicity against various cancer cell lines. Studies have shown that derivatives of pyridine and pyrimidine compounds can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis.

The proposed mechanism by which this compound exerts its biological effects includes:

- Inhibition of Enzymatic Activity : The sulfonamide group can act as an inhibitor for certain enzymes involved in cancer cell proliferation.

- Receptor Modulation : The benzonitrile moiety may interact with neurotransmitter receptors or other signaling pathways, potentially influencing cellular responses.

Case Studies

-

In Vitro Studies : Research conducted on related compounds demonstrated significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting that this compound may have similar efficacy.

- IC50 Values : Preliminary data suggest IC50 values in the micromolar range for related compounds, indicating a potent biological effect.

- In Vivo Studies : Animal models treated with structurally analogous compounds showed reduced tumor size and improved survival rates, reinforcing the potential therapeutic application of this class of compounds.

Data Table: Summary of Biological Activities

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and what parameters critically influence reaction yields?

The synthesis of structurally similar nitrile-containing heterocycles (e.g., thiazolo-pyrimidine derivatives) involves multi-step protocols. A general approach includes:

- Cyclocondensation : Reacting intermediates (e.g., substituted benzaldehydes) with thiouracil derivatives under reflux in acetic anhydride/acetic acid with sodium acetate as a catalyst, yielding ~68% for products like 11a,b in .

- Sulfonation : Introducing sulfonyl groups via controlled sulfonating agents, with reaction temperature (0–5°C) and solvent polarity (e.g., ethanol) critical for regioselectivity and minimizing side reactions, as seen in .

- Purification : Crystallization from DMF/water mixtures () or column chromatography for intermediates.

Key parameters : Catalyst choice (e.g., sodium acetate vs. piperidine), solvent system (polar aprotic vs. anhydrous), and reaction time (2–12 hours) significantly impact yields .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

- IR Spectroscopy : Identify nitrile (C≡N) stretches at ~2,219 cm⁻¹ and carbonyl (C=O) peaks near 1,719 cm⁻¹ ().

- NMR : Use - and -NMR to confirm substituent integration (e.g., cyclopropyl CH at δ 1.0–1.5 ppm) and sulfonyl/aryl linkages. reports aromatic protons at δ 7.29–8.01 ppm and nitrile carbons at ~117 ppm.

- Mass Spectrometry : Confirm molecular weight via m/z peaks (e.g., M at 386 for CHNOS in ) .

Advanced: How should researchers design experiments to assess the compound’s stability under environmental or biological conditions?

Adopt a split-plot randomized block design () with variables:

- Environmental compartments : Aqueous (pH 2–12), organic solvents, and UV light exposure.

- Biological matrices : Simulated gastric fluid or liver microsomes.

Analytical endpoints :- HPLC-MS to quantify degradation products.

- Kinetic studies (half-life calculations) under varying temperatures (25–40°C).

- Compare stability to analogs (e.g., 4-cyano benzaldehyde derivatives in ) to identify structural vulnerabilities .

Advanced: How can computational modeling predict interactions between this compound and biological targets?

- Docking studies : Use software like AutoDock Vina to model binding to enzymes (e.g., kinases or proteases) via the sulfonyl and nitrile groups.

- QSAR models : Correlate substituent effects (e.g., cyclopropyl vs. methyl groups) with activity using descriptors like logP and polar surface area.

- MD simulations : Assess binding stability over 100 ns trajectories, focusing on hydrogen bonds between the pyridinone oxygen and active-site residues (e.g., ’s benzoic acid analog interactions) .

Advanced: How can researchers resolve contradictions in spectral data between synthesis batches?

- Batch comparison : Replicate synthesis under identical conditions (e.g., ’s 2-hour reflux) and analyze by -NMR for consistency in aromatic proton shifts (±0.1 ppm tolerance).

- Isotopic labeling : Use -labeled nitrile precursors to confirm C≡N integration.

- Statistical analysis : Apply principal component analysis (PCA) to IR/NMR datasets to identify outlier batches due to impurities or incomplete reactions .

Basic: What purification strategies are optimal post-synthesis?

- Crystallization : Use solvent pairs like DMF/water () for high-polarity intermediates.

- Chromatography : Employ silica gel columns with gradients of ethyl acetate/hexane for sulfonated intermediates.

- Recrystallization yield : ~57–68% for thiazolo-pyrimidine derivatives (), with purity confirmed by melting point (e.g., 243–246°C for 11a) .

Advanced: What methodological frameworks guide hypothesis-driven research on this compound?

- Quadripolar model (): Integrate theoretical (e.g., reaction mechanisms), epistemological (stability hypotheses), morphological (structural analogs), and technical (HPLC validation) poles.

- Environmental-chemical fate studies (): Assess abiotic/biotic degradation pathways using OECD guidelines.

- Theory-linked design ( ): Anchor studies to conceptual frameworks like QSAR or enzyme inhibition models .

Advanced: How can regioselectivity in the sulfonation step be optimized?

- Temperature control : Maintain 0–5°C () to favor sulfonyl group addition to azetidine over competing sites.

- Catalyst screening : Test Lewis acids (e.g., ZnCl) or bases (e.g., EtN) to direct electrophilic attack.

- Solvent effects : Use DMF for polar transition-state stabilization, reducing byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.